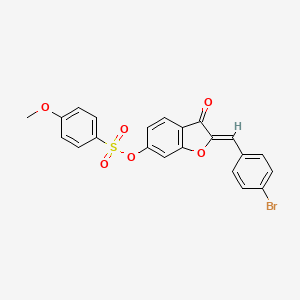

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate" is a benzofuran derivative featuring a 4-bromo-substituted benzylidene group at the 2-position and a 4-methoxybenzenesulfonate ester at the 6-position of the benzofuran core. Its molecular formula is C₂₂H₁₆BrO₆S, with a molecular weight of 505.29 g/mol. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability. Such compounds are typically synthesized via Knoevenagel condensation followed by sulfonation, with structural characterization often performed using X-ray crystallography supported by SHELX software .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-bromobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties. Its structure suggests possible activity against various diseases, particularly due to the presence of the benzofuran moiety, which is known for its biological activity.

Potential Therapeutic Areas:

- Anticancer Activity : Studies indicate that derivatives of benzofuran compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromobenzylidene group may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The sulfonate group can improve solubility and bioavailability, making it a candidate for antimicrobial applications. Research has shown that similar compounds demonstrate significant antibacterial and antifungal activities.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for creating more complex structures.

Synthetic Applications:

- Building Block for Complex Molecules : It can be utilized in synthesizing other biologically active compounds through reactions such as nucleophilic substitution and condensation reactions.

- Catalyst in Organic Reactions : The compound can act as a catalyst or reagent in various organic reactions, contributing to the development of new synthetic methodologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related benzofuran derivatives on human cancer cell lines. The results indicated that compounds with bromobenzylidene substituents exhibited significant cytotoxicity, suggesting that (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate could have similar effects due to its structural similarity.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology demonstrated that sulfonated benzofuran derivatives possess potent antimicrobial properties. The study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, indicating that this compound could be explored further for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the methoxybenzenesulfonate ester can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and computational properties of the target compound and its analogs, derived from the evidence provided:

XLogP3 values marked with an asterisk () are estimated using analogous substituent contributions due to lack of direct data.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

- The tert-butylphenyl analog (XLogP3 = 5.2) exhibits the highest lipophilicity due to the bulky hydrophobic tert-butyl group.

- The target compound’s bromine atom contributes to moderate lipophilicity (~4.8), while the 2,4-dimethoxy analog shows lower XLogP3 (~2.5) owing to polar methoxy groups.

- Chlorine (in the 4-chlorobenzenesulfonate analog ) reduces lipophilicity slightly compared to bromine.

Hydrogen Bonding and Solubility:

- The 5-methoxy-2-phenylbenzofuran carboxylate ester has the highest hydrogen bond acceptor count (9), likely reducing membrane permeability but enhancing aqueous solubility.

- Methanesulfonate groups (as in ) increase polarity compared to aryl sulfonates.

Steric and Electronic Effects: Bromine vs. Chlorine: Bromine’s larger atomic size and polarizability may enhance halogen bonding in biological targets compared to chlorine .

Molecular Weight and Complexity:

- The carboxylate-benzofuran hybrid (577.56 g/mol) demonstrates high molecular complexity, which may limit synthetic scalability but could offer unique binding interactions.

Biological Activity

The compound (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with potential biological activities. Its unique structure, which includes a benzofuran moiety and various substituents, suggests diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H19BrO5S

- Molecular Weight : 471.3 g/mol

- CAS Number : 929472-36-6

The compound features a bromobenzylidene group that may enhance its reactivity and biological efficacy. Its structure allows for multiple interactions with biological targets, potentially influencing various physiological pathways.

Antinociceptive Effects

Research indicates that compounds related to benzofuran derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on similar compounds have shown that they can provide dose-dependent analgesia in various models of nociception in mice. In particular, one study reported that a closely related compound demonstrated antinociceptive effects comparable to or exceeding those of traditional analgesics like aspirin and acetaminophen, although less potent than morphine .

The proposed mechanisms through which this compound exerts its effects include:

- Serotonergic Pathway Activation : The analgesic action appears to involve serotonin pathways rather than opioid receptors, as indicated by insensitivity to naloxone.

- Spinal and Supraspinal Modulation : The compound may act at both spinal and supraspinal levels to inhibit pain transmission .

Study 1: Antinociceptive Activity

A study investigating the antinociceptive effects of similar benzofuran derivatives demonstrated that these compounds could significantly reduce pain responses in animal models. The results suggested that the compounds acted through non-opioid mechanisms, providing a basis for further exploration into their therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Computational studies have been employed to predict the biological activity of this compound based on its structural features. These studies indicate that modifications in the substituents can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromobenzaldehyde | Bromine-substituted benzaldehyde | Used in organic synthesis |

| Benzofuran | Core structure similar to benzofuran derivatives | Exhibits antimicrobial properties |

| Cyclohexanecarboxylic Acid | Contains a cyclohexane carboxylic acid moiety | Used in pharmaceutical applications |

This table highlights the diversity within the chemical class while underscoring the unique features of this compound that may enhance its reactivity and biological potential.

Properties

Molecular Formula |

C22H15BrO6S |

|---|---|

Molecular Weight |

487.3 g/mol |

IUPAC Name |

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C22H15BrO6S/c1-27-16-6-9-18(10-7-16)30(25,26)29-17-8-11-19-20(13-17)28-21(22(19)24)12-14-2-4-15(23)5-3-14/h2-13H,1H3/b21-12- |

InChI Key |

KMLKUVHNQALGCN-MTJSOVHGSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.